REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]2[C:6]([CH:11]=1)=[N+:7]([O-])[O:8][N:9]=2.P(OCC)(OCC)OCC>C(O)C>[Br:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]2=[N:9][O:8][N:7]=[C:6]2[CH:11]=1
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Name
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6-Bromo-5-chlorobenzo[c][1,2,5]oxadiazole 1-oxide
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Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=2C(=[N+](ON2)[O-])C1)Cl
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
stirred with 50 mL bleach solution for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
heated for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by rotary evaporation
|
Type
|
WASH
|
Details
|
The organic phase was washed with 20 mL saturated NaCl
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography with a 0-30% ethyl acetate-hexane gradient
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(=NON2)C=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |